molecular formula C20H18ClN3OS B2617868 3-chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450343-89-2

3-chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2617868
CAS No.: 450343-89-2
M. Wt: 383.89
InChI Key: GODKHVCQWYQPMC-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-c]pyrazole class of heterocyclic molecules, characterized by a fused thiophene-pyrazole core. The structure features a 3-chlorobenzamide moiety linked to the pyrazole ring and a 2,3-dimethylphenyl substituent at the 2-position of the thienopyrazole scaffold. Its molecular formula is C₂₁H₁₇ClN₂OS, with a molecular weight of 380.89 g/mol.

Properties

IUPAC Name

3-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-12-5-3-8-18(13(12)2)24-19(16-10-26-11-17(16)23-24)22-20(25)14-6-4-7-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODKHVCQWYQPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the 2,3-Dimethylphenyl Group: This step involves the coupling of the thieno[3,4-c]pyrazole intermediate with a 2,3-dimethylphenyl derivative, often using palladium-catalyzed cross-coupling reactions.

    Formation of the Benzamide Group: The final step involves the reaction of the intermediate with benzoyl chloride or a similar reagent to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chlorine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium azide, potassium cyanide, and organometallic reagents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound ID/Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Spectral Data (NMR/IR) Highlights Biological Activity (If Reported)
Target Compound: 3-Chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide C₂₁H₁₇ClN₂OS 380.89 3-Cl benzamide; 2,3-dimethylphenyl thieno[3,4-c]pyrazole Not reported Not provided in evidence Not explicitly reported
Compound 11 (): N-(2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide C₂₂H₂₂N₂OS 370.49 3,4-dimethylbenzamide; 2,4-dimethylphenyl thieno[3,4-c]pyrazole Not reported Not provided Selective CRY1 agonist in U2OS cells
Compound 12 (): (E)-N-(2-(2,4-dimethylphenyl)-...-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)diazenyl)benzamide C₂₆H₂₇N₇OS 485.60 Diazenyl group; 2,4-dimethylphenyl thieno[3,4-c]pyrazole Not reported ¹H NMR (DMSO-d₆): δ 10.22 (s, NH), 7.76 (d, J=9.5 Hz, Ar-H) Photoactive potential (synthesis focus)
Compound 7h (): 3-Chloro-N-((13aS)-9-oxo-...diazepin-3-yl)benzamide C₂₁H₁₆ClN₅O₂S 433.90 3-Cl benzamide; benzo-fused triazolodiazepine core 175–177 ¹H NMR: δ 7.48–7.78 (m, Ar-H); IR: 1642 cm⁻¹ (C=O) Not reported
Compound (): N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide C₁₉H₁₂ClFN₂O₂S 398.83 2-F benzamide; 3-Cl phenyl thieno[3,4-c]pyrazole Not reported Synonyms and CAS data provided Not reported

Structural and Functional Differences

Substituent Effects on the Benzamide Ring: The 3-chloro group in the target compound increases lipophilicity compared to 3,4-dimethyl (Compound 11) or 2-fluoro () analogs. Chloro substituents enhance metabolic stability but may reduce solubility .

Thienopyrazole Core Modifications: The 2,3-dimethylphenyl group in the target compound provides steric bulk compared to the 2,4-dimethylphenyl in Compound 11 or the 3-chlorophenyl in . This likely affects receptor binding pocket interactions . Compound 7h replaces the thienopyrazole with a benzo-fused triazolodiazepine core, altering ring strain and hydrogen-bonding capacity .

Physicochemical Properties: Melting points vary significantly: Compound 7h (175–177°C) vs. Chloro and trifluoromethyl groups generally elevate melting points due to increased crystallinity . IR spectra for Compound 7h show a strong C=O stretch at 1642 cm⁻¹, consistent with benzamide derivatives, while diazenyl Compound 12 exhibits NH stretches near 3431 cm⁻¹ .

Biological Activity

3-chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize its biological activity, including its synthesis, structure-activity relationship (SAR), and various pharmacological effects supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a thieno[3,4-c]pyrazole core substituted with a chloro group and a benzamide moiety. Its molecular formula is C20H19ClN4SC_{20}H_{19}ClN_{4}S, and it possesses significant structural complexity that contributes to its biological properties.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simpler thieno[3,4-c]pyrazole derivatives. Key steps include:

  • Formation of the Thienyl Core : Utilizing cyclization reactions under acidic or basic conditions.
  • Substitution Reactions : Introducing the chloro and benzamide groups through nucleophilic substitution.
  • Final Coupling : Combining the synthesized intermediates to yield the target compound.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. They are known to inhibit critical pathways involved in cancer cell proliferation:

  • BRAF(V600E) Inhibition : This compound may act as an inhibitor of the BRAF(V600E) mutation prevalent in various cancers. Studies have shown that similar pyrazole derivatives effectively inhibit tumor growth in vitro and in vivo models .
  • Mechanism of Action : The proposed mechanism involves blocking kinase activity that leads to reduced cell proliferation and increased apoptosis in cancer cells.

Anti-inflammatory Properties

In addition to antitumor effects, this compound has demonstrated anti-inflammatory properties. Research highlights include:

  • Inhibition of Nitric Oxide Production : Similar compounds have been shown to reduce LPS-induced nitric oxide production in macrophages, suggesting potential use in treating inflammatory diseases .
  • Cytokine Modulation : The compound may modulate cytokine release, further contributing to its anti-inflammatory effects.

Antibacterial Activity

Some studies have indicated that pyrazole derivatives possess antibacterial properties. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of related pyrazole compounds:

  • Study on Antitumor Activity :
    • A study found that specific pyrazole derivatives exhibited IC50 values as low as 0.5 µM against cancer cell lines .
    • The structure-activity relationship (SAR) analysis revealed that substitutions at specific positions significantly enhance antitumor efficacy.
  • Anti-inflammatory Research :
    • In vitro assays demonstrated that certain derivatives could reduce TNF-α levels by up to 50% in activated macrophages .
    • These findings support the potential for developing new anti-inflammatory agents based on this scaffold.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntitumorBRAF(V600E) inhibition
Anti-inflammatoryNitric oxide inhibition
AntibacterialMembrane disruption

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